trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) falls under the category of nematic liquid crystals []. This means that while the individual molecules within the material are not arranged in a specific order, they tend to align along a common direction []. This unique property allows PCH5 to exhibit distinct optical characteristics compared to isotropic liquids.
Scientific research has explored the phase transitions of PCH5. Studies have shown that PCH5 undergoes a transition from a crystalline solid phase to a nematic liquid crystal phase at around 303 Kelvin (30°C) []. There's another phase transition at a higher temperature of 327.6 Kelvin (54.4°C) where the nematic phase converts into an isotropic liquid [].
Nematic liquid crystals are widely used in display technologies such as liquid crystal displays (LCDs) []. While the specific use of PCH5 in LCDs is not extensively documented in scientific literature, research into its properties might contribute to the development of new LCD materials.
Nematic liquid crystals can be used in various photonic devices that manipulate light []. Further research on PCH5's interaction with light could lead to its application in novel photonic devices.
4-(trans-4-Pentylcyclohexyl)benzonitrile, also known as PCH5, is a liquid crystal compound characterized by its unique molecular structure. It features a pentyl alkyl chain and benzonitrile groups attached to the 1,4-positions of a cyclohexane ring in a trans-configuration, which means the substituents are oriented in opposite directions. This compound has a chemical formula of C18H25N and a molecular weight of 255.40 g/mol. It is primarily utilized in optoelectronic applications, particularly in liquid crystal displays (LCDs) due to its nematic liquid crystal properties .
PCH5 exhibits nematic liquid crystal behavior. In the nematic phase, the rod-shaped molecules align along a common direction (director) while maintaining a random positional order []. This anisotropic property allows PCH5 to influence the behavior of light and other electromagnetic waves, making it potentially useful in various optoelectronic applications [].
PCH5 can be synthesized through several methods, including:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity .
PCH5 finds applications primarily in:
Studies involving PCH5 have focused on its interactions with other materials, particularly in the context of liquid crystal phases. Research has shown that PCH5 exhibits unique dielectric properties when dispersed with nanoparticles, enhancing its applicability in advanced materials . Additionally, studies on molecular dynamics have provided insights into the behavior of PCH5 under various thermal conditions, revealing critical phase transition temperatures at 303 K (crystalline to nematic) and 327.6 K (nematic to isotropic) .
PCH5 shares structural similarities with other compounds within the liquid crystal family. Here are some comparable compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
4-(trans-4-Propylcyclohexyl)benzonitrile | 61204-01-1 | Shorter alkyl chain; lower melting point |
4-(trans-4-Heptylcyclohexyl)benzonitrile | 61204-01-1 | Longer alkyl chain; different phase transition behavior |
4-(trans-4-Octylcyclohexyl)benzonitrile | 61204-01-1 | Increased hydrophobicity; potential for higher stability |
PCH5's uniqueness lies in its specific combination of a pentyl chain and cyclohexane structure, providing distinct thermal and optical properties that are advantageous for liquid crystal applications. Its transition temperatures and ability to form stable nematic phases make it particularly valuable for LCD technology compared to similar compounds with shorter or longer alkyl chains.
The synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile requires a sophisticated multi-step approach combining traditional organic synthesis methods with modern catalytic processes. The compound, with molecular formula C₁₈H₂₅N and molecular weight 255.40 daltons, represents a significant synthetic challenge due to its complex stereochemical requirements and the need for precise regiocontrol [1] [2].
The primary synthetic route involves an eight-step sequence beginning with Friedel-Crafts acylation methodology. The initial step employs aluminum chloride as a Lewis acid catalyst to facilitate the acylation of benzene derivatives with appropriate acyl chlorides under controlled temperature conditions of 60-80°C [2]. This reaction typically proceeds with yields ranging from 75-85% when optimized reaction parameters are maintained.
Subsequent hydrogenation steps utilize palladium on carbon catalysts operating at moderate temperatures between 25-50°C for cyclohexane ring formation [3]. The reduction process requires careful pressure control, typically maintaining 4 bar hydrogen pressure with stirring rates exceeding 300 revolutions per minute to ensure optimal mass transfer characteristics [3]. Research demonstrates that palladium-catalyzed hydrogenation reactions exhibit first-order kinetics with respect to both hydrogen concentration and substrate concentration [3].
The stereochemical control necessary for achieving the trans configuration involves specific reaction conditions including controlled heating at temperatures between 150-200°C during the nitrile introduction step [2]. This step employs copper cyanide as the cyanide source, providing the requisite electrophilic character for nucleophilic substitution reactions. The reaction mechanism involves formation of an intermediate copper complex that facilitates selective trans addition across the cyclohexyl ring system.
Advanced purification protocols following synthesis include column chromatography using silica gel stationary phases with carefully optimized mobile phase compositions [4] [5]. The separation efficiency depends critically on the differential adsorption characteristics of the target compound versus impurities, with typical separation factors exceeding 1.5 for effective purification [5].
Step | Reagents | Temperature (°C) | Time (hours) | Typical Yield (%) |
---|---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, Acyl Chloride | 60-80 | 2-4 | 75-85 |
Cyclohexane Addition | H₂, Pd/C | 25-50 | 4-8 | 80-90 |
Reduction | H₂, Pd/C | 25-100 | 6-12 | 85-95 |
Nitrile Introduction | CuCN, Heat | 150-200 | 8-16 | 70-80 |
Purification | Column Chromatography | 25 | 2-6 | 90-95 |
Modern catalytic approaches for trans-4-(4-Pentylcyclohexyl)benzonitrile synthesis rely heavily on heterogeneous palladium catalysts for hydrogenation transformations. The mechanism involves oxidative addition of substrate molecules to palladium(0) centers, followed by reductive elimination to regenerate the active catalyst [6] [7]. The catalytic cycle efficiency depends on ligand selection, with phosphine ligands and N-heterocyclic carbene ligands providing optimal activity and selectivity [6].
Reaction optimization studies demonstrate that catalyst loading significantly influences both reaction rate and selectivity. Optimal palladium loadings typically range from 1-5 weight percent relative to substrate, with higher loadings leading to increased side reactions and reduced atom economy [3]. Temperature optimization reveals that reactions conducted at 353 K provide optimal balance between reaction rate and selectivity, with activation energies of approximately 27.6 kJ/mol for benzonitrile hydrogenation reactions [3].
Advanced reaction monitoring using in-situ infrared spectroscopy enables real-time optimization of reaction conditions. The characteristic cyanide stretching frequency at 2240 cm⁻¹ provides a direct measure of conversion, allowing for precise endpoint determination [3]. Deuterium labeling studies reveal that the hydrogenation mechanism involves both surface-adsorbed hydrogen species and direct molecular hydrogen activation [3].
Solvent effects play crucial roles in reaction optimization, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing enhanced reaction rates compared to hydrocarbon solvents . The solvent choice affects both substrate solubility and catalyst activity, with optimal reaction conditions requiring careful balance between these competing factors.
Machine learning approaches for reaction optimization have demonstrated significant improvements in yield and selectivity through systematic exploration of reaction parameter space [9] [10]. High-throughput experimentation enables rapid screening of catalyst compositions, reaction temperatures, and solvent systems to identify optimal conditions [9]. Statistical design of experiments methodology provides efficient pathways for multi-parameter optimization with minimal experimental effort [11].
The purification of trans-4-(4-Pentylcyclohexyl)benzonitrile requires sophisticated separation techniques capable of achieving high purity levels necessary for analytical characterization and application studies. Column chromatography represents the primary purification method, utilizing silica gel stationary phases with particle sizes between 40-63 micrometers for optimal separation efficiency [4] [5].
Mobile phase optimization involves systematic evaluation of solvent polarity and composition to achieve optimal separation factors. Typical mobile phase systems employ hexane-ethyl acetate gradients with initial compositions of 95:5 hexane:ethyl acetate, progressing to 80:20 ratios for elution of the target compound [5]. The separation mechanism relies on differential adsorption equilibria between the compound and structural impurities on the silica surface.
Recrystallization techniques provide complementary purification methods for crystalline forms of the compound. Solvent selection for recrystallization requires identification of systems where the target compound exhibits high solubility at elevated temperatures and low solubility at ambient conditions [12] [13] [14]. Methanol represents an optimal recrystallization solvent for benzonitrile derivatives, providing excellent purification efficiency with typical recovery yields of 80-85% [15] [13].
The recrystallization process involves dissolution of crude material in hot methanol followed by controlled cooling to promote crystal nucleation and growth [12] [16]. Slow cooling rates, typically 1-2°C per hour, promote formation of large, well-formed crystals with enhanced purity compared to rapid cooling protocols [12]. Seed crystal addition can improve reproducibility and control crystal size distribution.
High-performance liquid chromatography provides the ultimate purification technique for achieving purities exceeding 99% [17] [18]. Reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases enables separation of closely related structural isomers [17] [19]. The technique operates at elevated pressures up to 400 bar, enabling use of small particle stationary phases for enhanced resolution [17] [20].
Advanced yield optimization strategies incorporate process analytical technology for real-time monitoring and control of synthetic transformations [9] [10]. In-situ spectroscopic monitoring enables dynamic optimization of reaction conditions to maximize yield while minimizing side product formation. Statistical process control methods provide frameworks for maintaining consistent product quality across multiple synthesis batches [11].
Technique | Key Parameters | Purity Assessment | Typical Values |
---|---|---|---|
Nuclear Magnetic Resonance | ¹H NMR δ 7.6 (ArH), 2.5 (CH₂) | Integration ratios | >98% purity |
Infrared Spectroscopy | C≡N stretch 2240 cm⁻¹ | Peak intensity | >95% pure |
Mass Spectrometry | M⁺ 255 | Molecular ion | Base peak |
Melting Point | 30-55°C | Sharp range | 2-3°C range |
High Performance Liquid Chromatography | Rt 12.5 min | Peak area % | >99% pure |
The analytical profiling of purified trans-4-(4-Pentylcyclohexyl)benzonitrile employs multiple complementary techniques to establish compound identity and purity. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns, with aromatic protons appearing at δ 7.6 ppm and aliphatic protons showing complex multipicity patterns between δ 1.0-3.0 ppm [21] [22]. The technique enables quantitative purity assessment through integration ratio analysis of characteristic resonances.
Infrared spectroscopy confirms the presence of the nitrile functional group through the characteristic C≡N stretching vibration at 2240 cm⁻¹ [23] [24] [25]. Additional diagnostic bands include aromatic C-H stretching at 3030 cm⁻¹ and aliphatic C-H stretching in the 2850-2950 cm⁻¹ region [23] [26]. The relative intensities of these bands provide qualitative purity assessment capabilities.
Mass spectrometry analysis confirms molecular weight and structural integrity through observation of the molecular ion at m/z 255 [27] [28]. Electron impact fragmentation patterns provide additional structural confirmation through characteristic loss patterns corresponding to alkyl chain fragmentation and aromatic ring retention [27]. The technique enables detection of trace impurities through examination of minor peaks in the mass spectrum.
Method | Purity Achieved (%) | Recovery Yield (%) | Cost | Time Required |
---|---|---|---|---|
Column Chromatography | 95-98 | 85-90 | Medium | 2-4 hours |
Recrystallization | 98-99 | 80-85 | Low | 4-8 hours |
High Performance Liquid Chromatography | >99 | 75-80 | High | 1-2 hours |
Distillation | 90-95 | 90-95 | Low | 2-3 hours |
Irritant